Cas no 790594-67-1 (3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione)

3-(2-Aminoethyl)-1λ⁶-thiolane-1,1-dione is a sulfone derivative featuring a reactive aminoethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its cyclic sulfone structure enhances stability while allowing selective functionalization at the amino group, facilitating the development of bioactive compounds. The compound’s rigid thiolane backbone contributes to its utility in designing constrained peptidomimetics or enzyme inhibitors. Its well-defined reactivity profile enables efficient derivatization, particularly in medicinal chemistry for targeting sulfur-containing motifs. The product is characterized by high purity and consistent performance, ensuring reproducibility in research and industrial processes. Its balanced polarity also aids in solubility for diverse reaction conditions.
3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione structure
790594-67-1 structure
Product Name:3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione
CAS No:790594-67-1
MF:C6H13NO2S
MW:163.23792052269
CID:1088290
PubChem ID:200361
Update Time:2025-10-15

3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Aminoethyl)tetrahydrothiophene 1,1-dioxide
    • 2-(1,1-dioxidotetrahydro-3-thienyl)ethanamine(SALTDATA: HCl)
    • 2-(1,1-dioxothiolan-3-yl)ethanamine
    • 3-(2-aminoethyl)thiolane-1,1-dione
    • AC1L446J
    • Ambcb4041197
    • MolPort-008-466-523
    • SBB085139
    • 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione
    • 2-(1,1-dioxidotetrahydro-3-thienyl)ethanamine
    • DTXSID60276784
    • (1,1-DIOXIDOTETRAHYDRO-3-THIENYL)ETHYLAMINE
    • 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione
    • 790594-67-1
    • 3-(2-aminoethyl)-1??-thiolane-1,1-dione
    • F8883-2349
    • EN300-360169
    • SCHEMBL15648030
    • AKOS005260005
    • DB-179030
    • MDL: MFCD10035241
    • Inchi: 1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2
    • InChI Key: JYDUHWBQZJDLJP-UHFFFAOYSA-N
    • SMILES: S1(CCC(CCN)C1)(=O)=O

Computed Properties

  • Exact Mass: 163.06669983g/mol
  • Monoisotopic Mass: 163.06669983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 68.5Ų

3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione Pricemore >>

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